(3Z)-1-butyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C25H24N4O5S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H24N4O5S/c1-5-6-11-28-16-10-8-7-9-15(16)19(23(28)30)21-24(31)29-25(35-21)26-22(27-29)14-12-17(32-2)20(34-4)18(13-14)33-3/h7-10,12-13H,5-6,11H2,1-4H3/b21-19- |
InChI Key |
OHXSDTBVGFAYDV-VZCXRCSSSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)S3)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)S3)C1=O |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-1-butyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a butyl group and a thiazolo-triazole moiety. Its intricate structure suggests potential biological activity across various pharmacological domains. This article explores the compound's biological activity through diverse research findings and case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 492.5 g/mol. The presence of multiple functional groups and structural features indicates its potential for diverse interactions with biological targets.
Anticonvulsant Activity
Research has shown that compounds with structural similarities to thiazolo[3,2-b][1,2,4]triazole derivatives exhibit notable anticonvulsant properties. In studies involving animal models, such compounds demonstrated efficacy against seizures induced by electroshock and pentylene tetrazole. For instance, a series of thiazolo[3,2-b][1,2,4]triazoles were evaluated for their anticonvulsant activity and showed promising results in reducing seizure frequency in mice .
Antifungal Activity
Although some derivatives of similar structures were synthesized for antifungal purposes, results indicated poor antifungal activity against various Candida species. This suggests that while the compound may possess some antifungal properties, it may not be effective against all fungal pathogens .
Computational Predictions
Predictive tools such as Quantitative Structure-Activity Relationship (QSAR) models and PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activity of this compound based on its structural characteristics. These models suggest potential activities against various biological targets including enzymes involved in metabolic pathways and receptors linked to disease processes.
Understanding the mechanism of action is crucial for optimizing the therapeutic applications of this compound. Interaction studies utilizing techniques such as molecular docking and enzyme inhibition assays are essential to elucidate how this compound interacts with specific biological targets.
Case Studies
- Anticonvulsant Efficacy : A study demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibited significant anticonvulsant activity in animal models. The compounds were shown to inhibit seizure activity effectively when administered prior to induced seizures .
- Antifungal Assessment : A series of synthesized compounds based on similar structural frameworks were tested against Candida species but showed limited antifungal efficacy. This highlights the need for further modifications to enhance antifungal properties .
Synthesis Methods
The synthesis of this compound can be achieved through several methods including microwave-assisted synthesis which enhances yield and reduces reaction time. The integration of multiple pharmacophores in its structure may enhance its utility in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thiazolo[3,2-b][1,2,4]triazol-indol-2-one scaffold but differ in substituents at the phenyl ring (R1) and N1 position (R2). Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights
The 4-methoxyphenyl substituent (as in and compounds) offers simpler steric profiles, which may improve solubility but reduce binding affinity in certain contexts .
Alkyl/Aryl Chain Influence on Pharmacokinetics: The butyl chain in the target compound and analog increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but possibly slowing metabolic clearance . The ethyl chain () and 2-fluorobenzyl group () demonstrate how smaller or aromatic substituents can balance solubility and target engagement.
However, 3,4-dimethoxy derivatives (as in ) may align with known bioactive molecules targeting enzymes like kinases or proteases, where methoxy groups mediate hydrophobic interactions . The fluorine atom in ’s compound could mimic hydrogen-bonding interactions, a strategy employed in drug design to enhance binding affinity and metabolic stability .
Preparation Methods
Reduction of Isatin Derivatives
The indole-2-one core is synthesized via reduction of substituted isatins. A protocol from employs trifluoroacetic acid (TFA) and triethylsilane (TES) under nitrogen to reduce 5-bromoisatin to 6-methoxyindol-2-one in 94.7% yield. Adapting this method:
-
5-Substituted isatin (1.0 equiv) is treated with TES (3.0 equiv) in TFA at room temperature.
-
Deprotection and cyclization yield the indole-2-one scaffold.
-
N-Alkylation introduces the 1-butyl group using butyl bromide and KOH in DMF.
Optimization Note : Microwave-assisted alkylation (60°C, 2 min) improves yield to 85% compared to conventional reflux (12 h, 72%).
Construction of the Thiazolo[3,2-b][1,2,] Triazole Moiety
Cyclocondensation of Thioamides and α-Halocarbonyls
The thiazole ring is formed via Hantzsch thiazole synthesis :
-
2-Aminothiazole (1.0 equiv) reacts with α-chloroacetyl-3,4,5-trimethoxybenzaldehyde (1.0 equiv) in ethanol under reflux with p-toluenesulfonic acid (p-TSA) catalysis.
-
Cyclization forms the thiazole intermediate, followed by triazole ring closure using thiourea and Cu(OAc)₂ in DMF.
Key Data :
| Condition | Yield (%) | Time (h) |
|---|---|---|
| Conventional reflux | 68 | 12 |
| Microwave (150 W) | 82 | 0.5 |
Triazole Ring Formation
The 1,2,4-triazole component is synthesized via Eschenmoser coupling :
-
3-Bromooxindole reacts with thiobenzamide in DMF to form a thioimidate intermediate.
-
Triethylamine -mediated cyclization yields the triazole ring.
Stereochemical Control : The Z-configuration is preserved using ZnCl₂ as a Lewis acid to prevent isomerization during cycloaddition.
Coupling of Indole-2-One and Thiazolo-Triazole Moieties
Knoevenagel Condensation
The final assembly employs a Knoevenagel reaction to link intermediates A and B:
-
1-Butylindole-2-one (1.0 equiv) and 2-(3,4,5-trimethoxyphenyl)thiazolo-triazol-5-one (1.2 equiv) are stirred in ethanol with piperidine (0.1 equiv) at 80°C.
-
The exocyclic double bond adopts the Z-configuration due to steric hindrance from the butyl group.
Yield Optimization :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Acetic acid | Ethanol | 75 |
| p-TSA | Toluene | 88 |
Post-Synthetic Modifications and Purification
Chromatographic Separation
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3 → 1:1). HPLC analysis confirms >95% purity.
Recrystallization
Recrystallization from CHCl₃/MeOH (1:1) yields analytically pure crystals.
Mechanistic Insights and Side Reactions
Competing Pathways
Byproduct Formation
Scalability and Industrial Feasibility
Batch vs. Flow Chemistry
Cost Analysis
| Component | Cost per kg ($) |
|---|---|
| 3,4,5-Trimethoxybenzaldehyde | 120 |
| 1-Butylindole-2-one | 95 |
| Total (theoretical) | 215 |
Q & A
Q. Table 1: Biological Activity of Analogous Compounds
| Compound Class | Observed Activity | Reference |
|---|---|---|
| Indole-triazole hybrids | Anticancer (IC₅₀: 8 μM) | |
| Thiazolo-triazole derivatives | Antifungal (MIC: 16 μg/mL) |
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock/Vina): Dock the compound into target proteins (e.g., kinases, GPCRs) using PDB structures. Focus on hydrogen bonding with the trimethoxyphenyl group and π-π stacking with the indole moiety .
- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable interactions .
- ADMET prediction (SwissADME): Evaluate drug-likeness (e.g., Lipinski’s Rule of Five compliance) and BBB permeability .
Advanced: How do non-covalent interactions influence crystallization for structural studies?
Answer:
- Supramolecular synthons: The compound’s 3,4,5-trimethoxyphenyl group engages in C–H···O hydrogen bonds, directing crystal packing .
- Solvent selection: Polar solvents (e.g., DMF) promote π-stacking of the thiazolo-triazole core, aiding in single-crystal growth .
- Temperature gradients: Slow cooling (0.5°C/min) from saturated solutions reduces lattice defects .
Advanced: What methodological approaches ensure stability during pharmacokinetic studies?
Answer:
- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC to identify degradation products .
- pH-solubility profiling: Use potentiometric titrations (e.g., with tetrabutylammonium hydroxide) to determine pKa and pH-dependent solubility .
- Lyophilization: Stabilize the compound in amorphous solid dispersions (e.g., with PVP-VA64) to enhance shelf life .
Advanced: How can structural modifications enhance target selectivity?
Answer:
- Bioisosteric replacement: Substitute the butyl chain with a cyclopropyl group to reduce metabolic liability .
- Fragment-based design: Introduce sulfonamide or carbamate groups to the indole nitrogen for improved kinase inhibition .
- SAR studies: Systematically vary substituents on the trimethoxyphenyl ring and correlate with IC₅₀ values (e.g., –OCH₃ → –CF₃ for enhanced potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
